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molecular formula C7H3BrF3NO3 B8754856 5-Bromo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid CAS No. 862111-62-4

5-Bromo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B8754856
M. Wt: 286.00 g/mol
InChI Key: VCEYTOVSTMHLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07956070B2

Procedure details

Ethyl 5-bromo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (0.25 g) was suspended in 30% aqueous hydrochloric acid and heated at reflux for 4 days. Cooling and filtration gave the subtitle compound (0.210 g).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7](=[O:8])[NH:6][C:5]([C:9]([F:12])([F:11])[F:10])=[C:4]([C:13]([O:15]CC)=[O:14])[CH:3]=1>Cl>[Br:1][C:2]1[C:7](=[O:8])[NH:6][C:5]([C:9]([F:11])([F:12])[F:10])=[C:4]([C:13]([OH:15])=[O:14])[CH:3]=1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
BrC1=CC(=C(NC1=O)C(F)(F)F)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 days
Duration
4 d
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
FILTRATION
Type
FILTRATION
Details
filtration

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(NC1=O)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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